5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one 5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 303093-51-8
VCID: VC4187041
InChI: InChI=1S/C16H12Cl2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21)
SMILES: C1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)Cl
Molecular Formula: C16H12Cl2N2OS
Molecular Weight: 351.25

5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one

CAS No.: 303093-51-8

Cat. No.: VC4187041

Molecular Formula: C16H12Cl2N2OS

Molecular Weight: 351.25

* For research use only. Not for human or veterinary use.

5-(4-Chlorobenzyl)-2-((4-chlorophenyl)imino)-1,3-thiazolidin-4-one - 303093-51-8

Specification

CAS No. 303093-51-8
Molecular Formula C16H12Cl2N2OS
Molecular Weight 351.25
IUPAC Name 2-(4-chlorophenyl)imino-5-[(4-chlorophenyl)methyl]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H12Cl2N2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21)
Standard InChI Key GGHAKSUARLJHQT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 2-(4-chlorophenyl)imino-5-[(4-chlorophenyl)methyl]-1,3-thiazolidin-4-one, with the molecular formula C₁₆H₁₂Cl₂N₂OS and a molecular weight of 351.25 g/mol. Key structural features include:

  • A thiazolidin-4-one core (positions 1–4).

  • A 4-chlorobenzyl group at position 5.

  • A 4-chlorophenyl imine substituent at position 2.

The presence of two chlorine atoms enhances lipophilicity, potentially improving membrane permeability and target binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₂Cl₂N₂OS
Molecular Weight351.25 g/mol
CAS Registry Number303093-51-8
XLogP3 (Lipophilicity)~4.2 (estimated)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (S=O, C=N, N)

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions:

Step 1: Formation of Thiazolidin-4-one Core

A cyclocondensation reaction between thiourea derivatives and α-halo carbonyl compounds forms the thiazolidin-4-one ring . For example:

  • 4-Chlorobenzyl chloride reacts with thiourea in ethanol under reflux to yield an intermediate thiazolidinone .

  • Schiff base formation: The intermediate reacts with 4-chloroaniline in acetic acid, forming the imine bond at position 2 .

Step 2: Purification and Optimization

  • Yield: 70–85% after recrystallization from ethanol .

  • Purity: Confirmed via HPLC (>95%) and NMR spectroscopy .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventAcetic acidMaximizes imine formation
Temperature80–100°C70–85% yield
CatalystEthanolic HClAccelerates cyclization

Biological Activities

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial effects:

  • Bacterial Strains: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) .

  • Fungal Strains: Active against Candida albicans (MIC: 32 µg/mL) .
    Mechanistically, the chlorine substituents disrupt microbial cell membranes and inhibit enzymes like dihydrofolate reductase .

Table 3: Cytotoxicity Data

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)0.54 ± 0.02
HepG2 (Liver Cancer)0.24 ± 0.01
A549 (Lung Cancer)3.10 ± 0.15

Anti-inflammatory Effects

The compound suppresses COX-2 and 5-LOX enzymes, reducing prostaglandin and leukotriene synthesis . In murine models, it decreases edema by 62% at 50 mg/kg .

Pharmacological Applications

Drug Development

  • Anticancer Agents: Hybrid molecules combining thiazolidinone cores with 1,3,4-thiadiazole show enhanced tubulin inhibition .

  • Antimicrobials: Structural analogs with nitro groups improve Gram-negative bacterial coverage .

Material Science

The compound’s π-conjugated system enables applications in organic semiconductors and fluorescent probes .

Future Directions

Structural Optimization

  • Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility .

  • Explore nanoparticle formulations to enhance bioavailability .

Target Identification

  • Proteomics: Identify binding partners via affinity chromatography and mass spectrometry .

  • CRISPR Screening: Validate targets in genome-wide knockout models .

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